molecular formula C25H44O12S B1679186 PEG10-Tos CAS No. 62573-11-9

PEG10-Tos

Cat. No. B1679186
CAS RN: 62573-11-9
M. Wt: 568.7 g/mol
InChI Key: IJODQQRFMNRBNF-UHFFFAOYSA-N
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Description

PEG10-Tos is a Polyethylene Glycol (PEG) derivative bearing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . It is derived from a Ty3/Gypsy retrotransposon family .


Physical And Chemical Properties Analysis

PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . Further physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

  • Genomic Imprinting and Developmental Research

    • PEG10 and PEG11/RTL1 are paternally expressed, imprinted genes that play essential roles in the current eutherian developmental system .
    • They are associated with developmental abnormalities caused by aberrant genomic imprinting .
    • They are also presumed to be retrovirus-derived genes with homology to the sushi-ichi retrotransposon GAG and POL .
    • Their functional roles in development and human disease, including neurodevelopmental disorders of genomic imprinting, Angelman, Kagami-Ogata and Temple syndromes, have been reviewed .
  • Cancer Research

    • Overexpression or reinduced PEG10 expression was seen in malignancies, like hepatocellular carcinoma or B-cell acute and chronic lymphocytic leukemia .
    • Experimental evidence suggests that the PEG10-RF1 protein is an inhibitor of apoptosis and mediates cell proliferation .
  • Genomic Organization and Transcription

    • New data on the genomic organization of PEG10 by identifying the major transcription start site, a new splice variant and report the cloning and analysis of 1.9 kb of the PEG10 promoter .
  • Oncogene Research

    • PEG10 has turned out to be an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .
    • It has been found to be positively expressed in a variety of cancers with seemingly complex expression regulation mechanisms .
    • Understanding the molecular regulatory mechanisms of tumor progression can provide potential PEG10 related diagnosis and biomarker specific targeted therapies .
  • Neurological Disease Research

    • PEG10’s nuclear localization alters gene expression involved in axon remodeling, implicating it as a contributing mechanism in ALS .
  • Drug Resistance Research

    • PEG10 has two overlapping open reading frames (ORFs), where the translation of ORF1 produces the PEG10 (RF1) gag-like protein that is associated with invasion and drug resistance .
  • Transcription and Translation Research

    • PEG10 codes for at least two proteins, PEG10-RF1 and PEG10-RF1/2, by -1 frameshift translation .
    • Overexpression or reinduced PEG10 expression was seen in malignancies, like hepatocellular carcinoma or B-cell acute and chronic lymphocytic leukemia .
    • Experimental evidence suggests that the PEG10-RF1 protein is an inhibitor of apoptosis and mediates cell proliferation .
    • New data on the genomic organization of PEG10 by identifying the major transcription start site, a new splice variant and report the cloning and analysis of 1.9 kb of the PEG10 promoter .
  • Cell Proliferation and Viability Research

    • To study the effects of PR PEG10 on cellular proliferation and viability, mammalian HEK293T and HaCaT cells were transfected with plasmids coding for either RF1/RF2 PEG10, the frameshift mutant ( fs RF1/RF2 PEG10 ), or a PR active-site (D370A) mutant fs RF1/RF2 PEG10 .
    • Results indicate that fs RF1/RF2 PEG10 overexpression results in increased cellular proliferation .
    • Remarkably, transfection with fs RF1/RF2 PEG10 had a detrimental effect on cell viability .
    • It is hypothesized that PR PEG10 plays an important role in the function of this retroviral remnant, mediating the proliferation of cells and possibly implicating it in the inhibition of apoptosis .
  • Invasion and Drug Resistance Research

    • PEG10 has two overlapping open reading frames (ORFs), where the translation of ORF1 produces the PEG10 (RF1) gag-like protein that is associated with invasion and drug resistance .

Safety And Hazards

PEG10-Tos should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is not classified as a hazard .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODQQRFMNRBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG10-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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